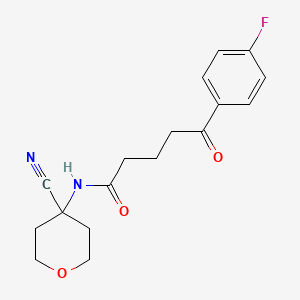
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide, commonly known as CFA, is a chemical compound that has gained significant attention in the field of scientific research. CFA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. CFA has been widely used in various studies to investigate the role of FAAH in the endocannabinoid system and its potential therapeutic applications.
Mécanisme D'action
CFA inhibits N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by binding to the active site of the enzyme, which prevents the breakdown of anandamide. This leads to increased levels of anandamide, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The inhibition of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by CFA has been shown to produce various biochemical and physiological effects. Increased levels of anandamide have been shown to have analgesic, anxiolytic, and anti-inflammatory effects. CFA has also been shown to have potential therapeutic applications in conditions such as neuropathic pain, anxiety disorders, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CFA has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide and has been extensively studied in various animal models. However, CFA has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are several future directions for the use of CFA in scientific research. One area of interest is the potential therapeutic applications of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibition in various conditions, including pain, anxiety, and inflammation. Further studies are also needed to investigate the long-term effects of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibition and the potential for tolerance and dependence. Additionally, the development of new N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibitors with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Méthodes De Synthèse
CFA can be synthesized using a multi-step process, which involves the reaction of 4-cyanooxan-4-yl chloride with 4-fluoroaniline to form 4-cyanooxan-4-yl-4-fluoroanilide. This intermediate compound is then reacted with 5-bromopentanoyl chloride to form the final product, N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide.
Applications De Recherche Scientifique
CFA has been extensively used in scientific research to investigate the role of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide in the endocannabinoid system. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the brain and have been implicated in various physiological processes, including pain, mood, appetite, and immune function. N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide is responsible for the breakdown of anandamide, one of the most abundant endocannabinoids in the body. Inhibition of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by CFA leads to increased levels of anandamide and has been shown to have potential therapeutic applications in various conditions, including pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-14-6-4-13(5-7-14)15(21)2-1-3-16(22)20-17(12-19)8-10-23-11-9-17/h4-7H,1-3,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGQCLYGYKNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)
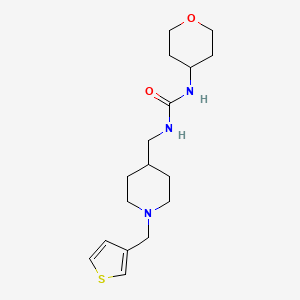
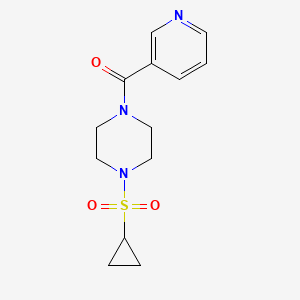

![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)
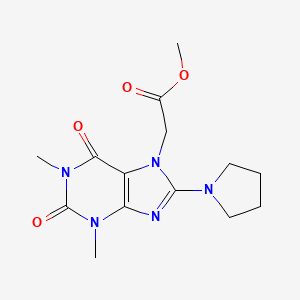
![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)
![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)
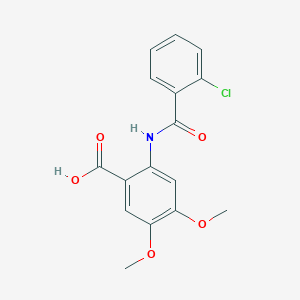

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)
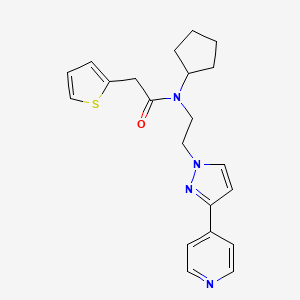
![8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2939682.png)
